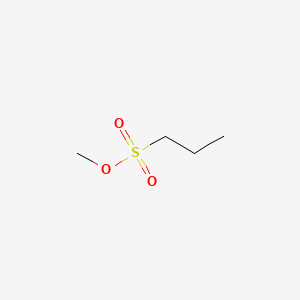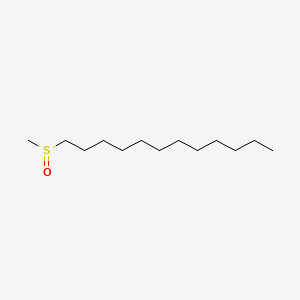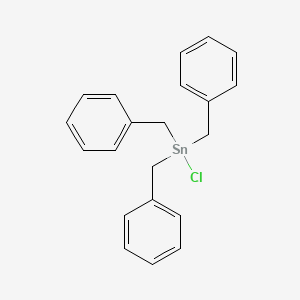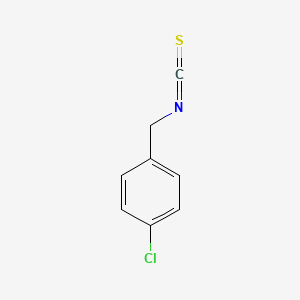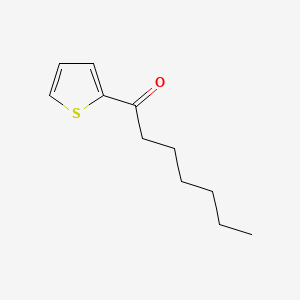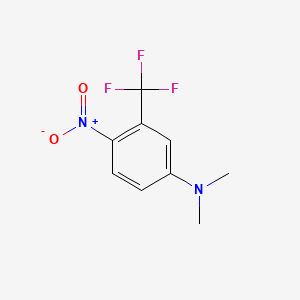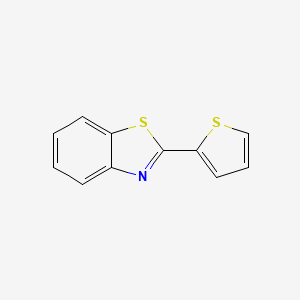
2-(2-Thienyl)benzothiazole
概要
説明
2-(2-Thienyl)benzothiazole is a compound with the CAS Number: 34243-38-4 and a molecular weight of 217.32 . It has a linear formula of C11H7NS2 .
Synthesis Analysis
The synthesis of this compound involves the condensation of ortho-aminothiophenol with 2-thenoyl chloride in 1-methyl-2-pyrrolidone .Molecular Structure Analysis
The Inchi Code of this compound is 1S/C11H7NS2/c1-2-5-9-8(4-1)12-11(14-9)10-6-3-7-13-10/h1-7H .Chemical Reactions Analysis
This compound undergoes reactions of electrophilic (nitration, bromination, oxymethylation, formylation, acylation) and radical (nitration, arylation) substitution .科学的研究の応用
Therapeutic Potential
2-(2-Thienyl)benzothiazole derivatives, particularly 2-arylbenzothiazoles, exhibit significant therapeutic potential. They are investigated for their antimicrobial, analgesic, anti-inflammatory, antidiabetic activities, and especially as potential antitumor agents. Their structural simplicity and the ease of synthesis provide opportunities for developing extensive chemical libraries, furthering the discovery of new chemical entities for various diseases and disorders treatment (Kamal et al., 2015).
Corrosion Inhibition
Benzothiazole derivatives such as 2-(n-hexylamino)-4-(3′-N,N-dimethylamino-propyl)amino-6-(benzothiazol-2-yl)thio-1,3,5-s-triazine and its variants demonstrate effective corrosion inhibiting properties for steel in acidic solutions. These inhibitors provide stability and higher inhibition efficiencies against steel corrosion than previously reported benzothiazole family inhibitors, showcasing their potential in industrial applications for corrosion protection (Hu et al., 2016).
Green Chemistry in Synthesis
The synthesis of benzothiazole compounds, particularly through green chemistry approaches, is pivotal due to their significant pharmaceutical and biological activity. Recent advancements have been made in the synthesis of benzothiazole compounds using environmentally friendly methods, highlighting the compound's role in sustainable chemistry practices (Gao et al., 2020).
Antitumor Applications
2-(4-Amino-3-methylphenyl)benzothiazoles are notable for their selective and potent antitumor properties, both in vitro and in vivo. These compounds, undergoing biotransformation by cytochrome P450 1A1 to active metabolites, have showcased promising results in preclinical evaluations, especially in treating breast and ovarian cancers (Bradshaw et al., 2002).
Safety and Hazards
作用機序
Target of Action
Benzothiazole derivatives have been found to interact with a variety of biological targets, including enzymes in the bcl-2 family . These enzymes play a key role in apoptosis, a process of programmed cell death .
Mode of Action
Benzothiazole derivatives are known to interact with their targets through various mechanisms, often leading to changes in cellular processes .
Biochemical Pathways
Benzothiazole derivatives have been found to influence the mitochondrial apoptotic pathway, also known as the bcl-2-regulated pathway .
Result of Action
Benzothiazole derivatives have been found to have a wide range of biological applications, including anti-bacterial, anti-fungal, anti-oxidant, anti-microbial, anti-proliferative, anti-convulsant, and anti-inflammatory effects .
生化学分析
Biochemical Properties
It has been found that benzothiazole derivatives can interact with enzymes such as BCL-2, which is involved in apoptosis
Cellular Effects
Benzothiazole derivatives have been found to have antiproliferative and antitrypanosomal activities . These compounds have shown to affect various types of cells and cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that benzothiazole derivatives can have binding interactions with biomolecules, can inhibit or activate enzymes, and can cause changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that benzothiazole derivatives can have long-term effects on cellular function . Information on the product’s stability, degradation, and long-term effects observed in in vitro or in vivo studies is currently limited.
Dosage Effects in Animal Models
It is known that benzothiazole derivatives can have potent antitrypanosomal activity
Metabolic Pathways
It is known that benzothiazole derivatives can interact with enzymes and cofactors
Transport and Distribution
It is known that benzothiazole derivatives can interact with transporters or binding proteins
Subcellular Localization
It is known that benzothiazole derivatives can be directed to specific compartments or organelles .
特性
IUPAC Name |
2-thiophen-2-yl-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NS2/c1-2-5-9-8(4-1)12-11(14-9)10-6-3-7-13-10/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNDVGJHQJAJTJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70302907 | |
| Record name | 2-(2-Thienyl)benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70302907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26726838 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
34243-38-4 | |
| Record name | 34243-38-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155084 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(2-Thienyl)benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70302907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-Thienyl)benzothiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the luminescent properties of 2-(2-Thienyl)benzothiazole when incorporated into iridium(III) complexes?
A1: Research suggests that when this compound (Hbtth) is used as a ligand in cyclometalated iridium(III) complexes, the resulting complexes exhibit intense, long-lived luminescence both in solution and at low temperatures. [] This luminescence is thought to originate from a triplet excited state with mixed ³IL (π → π) and ³MLCT (dπ(Ir) → π) character. []
Q2: How does the presence of this compound in iridium(III) complexes affect their interaction with biological targets like avidin?
A2: Studies have shown that incorporating this compound into iridium(III) complexes, specifically alongside a biotin moiety, leads to significant emission enhancement and lifetime extension upon binding to avidin. [] This suggests that these complexes could be promising candidates for bioimaging and biosensing applications due to their ability to interact with specific biological targets.
Q3: Are there efficient synthetic routes available for the synthesis of this compound derivatives with improved solubility?
A3: Yes, researchers have developed a synthetic strategy for producing highly soluble fluorescent π-extended this compound derivatives. [, ] This approach utilizes oxidative cyclization of 2-Thienylthioanilide as a key step, potentially facilitating the development of novel materials based on this scaffold.
Q4: What is the potential application of this compound in the development of antimycobacterial drugs?
A4: Research indicates that this compound holds promise as a ligand in the development of Ag(I) and Au(I) complexes with antimycobacterial activity. [] Further investigations into the mechanism of action and efficacy of these complexes are needed to explore their therapeutic potential.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



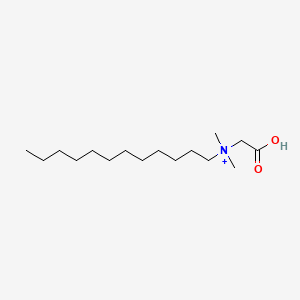

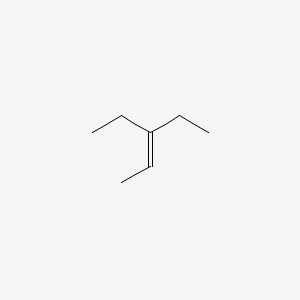
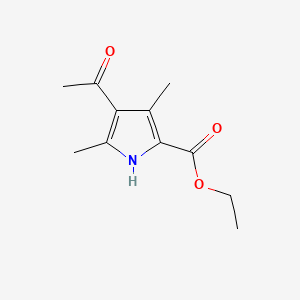
![Tetrasodium;2-[[4-[[4-[(6-anilino-2-hydroxy-3-sulfonatonaphthalen-1-yl)diazenyl]naphthalen-1-yl]diazenyl]-6-sulfonatonaphthalen-1-yl]diazenyl]benzene-1,4-disulfonate](/img/no-structure.png)
